molecular formula C6H3BrF2OS B2668268 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde CAS No. 2377033-95-7

5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde

Cat. No. B2668268
CAS RN: 2377033-95-7
M. Wt: 241.05
InChI Key: RABKCYRSHTVYEM-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde is a chemical compound . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Photochemical Synthesis

  • Research shows the irradiation of 5-bromo-thiophene-2-carbaldehyde and related compounds in benzene solution leads to the formation of 5-phenyl derivatives. Such photochemical reactions are significant in the synthesis of phenyl-2-thienyl derivatives, showcasing the reactivity of halogenothiophenes under specific conditions (Antonioletti et al., 1986).

Preparation and Properties

  • Studies on the preparation of 5-halogenobenzo[b]thiophen-3-carbaldehydes from bromomethyl compounds show that these compounds exhibit typical properties of aromatic aldehydes, including undergoing the Doebner reaction with malonic acid (Shanta & Scrowston, 1967).

Chemo- and Regioselective Synthesis

  • The synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through Br/Li exchange reaction from 3-bromo-5-propyl-2-((trityloxy)methyl)thiophene illustrates the chemo- and regioselective synthesis methods applicable to these compounds (Bar, 2021).

Synthesis of Thiophene Derivatives

  • 3-Bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium, prepared through bromine → lithium exchange, have been converted into various thiophene derivatives, including 2-carbaldehydes. This process is crucial for the synthesis of substituted thiophene and related molecules (Hawkins et al., 1994).

Synthesis of Poly(arylenevinylene)s

  • Poly(arylenevinylene)s carrying various heterocycles like thiophene have been synthesized, showcasing their potential applications in material science and organic electronics (Saito et al., 1995).

Intramolecular Proton Transfer Mechanisms

  • Research into the intramolecular proton transfer mechanisms of derivatives of 3-hydroxychromone, which include thiophene-2-carbaldehyde derivatives, highlights the complexity and potential of these compounds in studying proton transfer reactions (Huang et al., 2017).

Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives

  • The development of novel fluorescent aryl-substituted thiophene derivatives, which are promising for applications in organic light-emitting diodes (OLEDs), illustrates the relevance of these compounds in advanced material sciences (Xu & Yu, 2011).

properties

IUPAC Name

5-bromo-3-(difluoromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2OS/c7-5-1-3(6(8)9)4(2-10)11-5/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABKCYRSHTVYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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